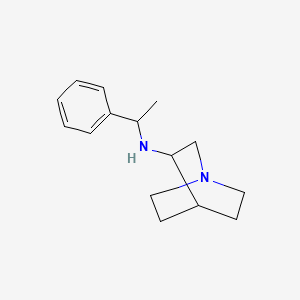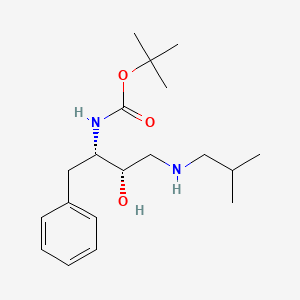![molecular formula C16H13ClO2 B3322238 [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate CAS No. 1428936-75-7](/img/structure/B3322238.png)
[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate
Overview
Description
[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate is an organic compound with the molecular formula C16H13ClO2. It is a derivative of fluorenylmethanol and is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The compound is characterized by its fluorenyl group, which provides stability and reactivity in various chemical processes.
Mechanism of Action
Target of Action
The primary target of [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate, also known as ®-1-(9H-Fluoren-9-yl)ethyl carbonochloridate, is amino acids . This compound is used as a reagent in the precolumn derivatization of amines for HPLC and fluorescent detection .
Mode of Action
This compound acts as a base-sensitive amino protecting group for solid-phase peptide synthesis . It interacts with the amino group of amino acids, forming a derivative that can be detected using HPLC and fluorescent detection .
Biochemical Pathways
The compound is involved in the peptide synthesis pathway . It is used to prepare N-Fmoc amino acids for solid-phase peptide synthesis and oligonucleotide synthesis . The downstream effects include the formation of peptides and oligonucleotides.
Pharmacokinetics
It is known to be soluble in dioxane , which may influence its absorption and distribution in the body
Result of Action
The result of the compound’s action is the formation of derivatized amino acids that can be detected using HPLC and fluorescent detection . This allows for the analysis of amino acids in various samples.
Action Environment
The compound is moisture sensitive and should be stored in a cool place . It is incompatible with alcohols and amines . These environmental factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate can be synthesized through the reaction of fluorenylmethanol with phosgene or its derivatives. The reaction typically involves the following steps:
Reaction with Phosgene: Fluorenylmethanol is reacted with phosgene in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield of the product.
Chemical Reactions Analysis
Types of Reactions
[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form fluorenylmethanol and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Bases: Pyridine, triethylamine, and sodium hydroxide are often used to neutralize the hydrochloric acid formed during the reaction.
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are commonly used to maintain anhydrous conditions.
Major Products Formed
Fluorenylmethanol Derivatives: Substitution reactions typically yield fluorenylmethanol derivatives, which are useful intermediates in organic synthesis.
Carbon Dioxide: Hydrolysis of the compound results in the formation of carbon dioxide as a byproduct.
Scientific Research Applications
[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group for amino acids in solid-phase peptide synthesis. The fluorenyl group provides stability and can be easily removed under mild conditions.
Analytical Chemistry: The compound is used in the derivatization of amines for high-performance liquid chromatography (HPLC) and capillary electrophoresis, enhancing the detection and quantification of amino acids and other analytes.
Bioconjugation: this compound is employed in the modification of biomolecules, facilitating the study of protein interactions and functions.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethyl chloroformate: Similar in structure and used for protecting amino groups in peptide synthesis.
Benzyl chloroformate: Another protecting group for amino acids, but less stable compared to fluorenyl derivatives.
tert-Butyloxycarbonyl chloride: Commonly used in peptide synthesis but requires harsher conditions for removal.
Uniqueness
[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate is unique due to its stability and ease of removal under mild conditions. The fluorenyl group provides steric hindrance, reducing the likelihood of side reactions and ensuring high purity of the final product.
Properties
IUPAC Name |
[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRVOKMRHPQYGE-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3322193.png)


![9-([1,1'-Biphenyl]-4-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B3322207.png)






